molecular formula C6H10N2O B15362117 (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one

(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one

Cat. No.: B15362117
M. Wt: 126.16 g/mol
InChI Key: WCIWQHOFYCUUKF-YFKPBYRVSA-N
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Description

(1R,5S)-1,4-Diazabicyclo[3.2.1]octan-3-one is a bicyclic amine-ketone with a [3.2.1] ring system containing two nitrogen atoms at positions 1 and 4. Its stereochemistry (1R,5S) is critical for its reactivity and biological interactions. This compound serves as a key intermediate in synthesizing nicotinic acetylcholine receptor modulators and other bioactive molecules .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C6H10N2O/c9-6-4-8-2-1-5(3-8)7-6/h5H,1-4H2,(H,7,9)/t5-/m0/s1

InChI Key

WCIWQHOFYCUUKF-YFKPBYRVSA-N

Isomeric SMILES

C1CN2C[C@H]1NC(=O)C2

Canonical SMILES

C1CN2CC1NC(=O)C2

Origin of Product

United States

Biological Activity

(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one is a bicyclic organic compound notable for its unique structural features, including the presence of two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.

Chemical Structure and Properties

The compound's structure is characterized by its bicyclic arrangement, which allows for specific interactions with biological targets. The stereochemistry, denoted as (1R,5S), contributes to its distinct chemical properties and reactivity profiles.

PropertyValue
Molecular FormulaC₇H₁₄N₂O
Molar Mass126.16 g/mol
CAS Number2411591-54-1

Research indicates that (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one interacts primarily with nicotinic acetylcholine receptors (nAChRs). This interaction suggests a role in influencing synaptic transmission and neuronal excitability, which is critical for cognitive functions and neuroprotection.

Key Mechanisms:

  • Binding Affinity: The compound exhibits significant binding affinity to nAChRs, which are involved in various neurological processes.
  • Modulation of Receptor Activity: It has been shown to enhance or inhibit receptor activity depending on the concentration and specific receptor subtype targeted.

Neuropharmacological Effects

Studies have demonstrated that (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one may have implications in treating cognitive disorders and neurodegenerative diseases:

  • Cognitive Enhancement: The compound's ability to modulate nAChRs can potentially improve cognitive functions such as memory and learning.
  • Neuroprotective Properties: Its interaction with neurotransmitter systems suggests a protective effect against neurodegeneration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related diazabicyclo compounds on various cancer cell lines:

  • Cytotoxic Effects: Compounds structurally similar to (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one have shown varying degrees of cytotoxicity against human tumor cell lines such as HeLa and PC-3 cells .

Case Studies

Several case studies highlight the biological activity of (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one and its analogs:

  • Cognitive Disorders:
    • A study indicated that compounds targeting nAChRs could be beneficial in models of Alzheimer's disease by enhancing cholinergic signaling.
  • Cancer Research:
    • Research on diazene derivatives showed that structural modifications could enhance cytotoxicity against specific cancer cell lines, indicating potential for developing new anticancer agents based on the bicyclic structure .

Future Directions

Further research is warranted to elucidate the precise mechanisms by which (1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one exerts its biological effects. Investigations into:

  • Structure-Activity Relationships (SAR): Understanding how variations in structure affect biological activity.
  • In vivo Studies: Evaluating the efficacy and safety in animal models to assess therapeutic potential.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of Related Compounds

Compound Name Bicyclo System Nitrogen Positions Key Substituents Stereochemistry CAS Number
(1R,5S)-1,4-Diazabicyclo[3.2.1]octan-3-one [3.2.1] 1,4 Ketone (C3) 1R,5S 887565-66-4
Nortropan-3-one (8-Azabicyclo[3.2.1]octan-3-one) [3.2.1] 8 Ketone (C3) (1R,5S) or racemic 532-24-1
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) [3.2.1] 8 Methyl (C8), Ketone (C3) (1R,5S) 532-24-1
1,4-Diazabicyclo[2.2.2]octane hydrochloride [2.2.2] 1,4 None (free base) Variable 2099-72-1

Key Observations :

  • The target compound's dual nitrogen atoms (positions 1 and 4) distinguish it from nortropan-3-one and tropinone, which have a single nitrogen.
  • Stereochemistry significantly impacts activity: the (1R,5S) configuration in the target compound contrasts with the (1S,5S) diastereomer, which has distinct synthetic applications .

Reactivity Insights :

  • The target compound’s ketone group enables further functionalization, such as oxime formation (e.g., (1R,5S,E)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime) .
  • Substituents like benzyl or isopropyl enhance lipophilicity, improving membrane permeability for CNS-targeted drugs .

Key Differences :

  • The target compound’s dual nitrogen atoms may enhance binding to nicotinic receptors compared to nortropan-3-one derivatives .
  • Fluorinated derivatives (e.g., 8-(2-fluoro-4-nitrophenyl) analogues) exhibit altered electronic properties, influencing receptor affinity and metabolic stability .

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